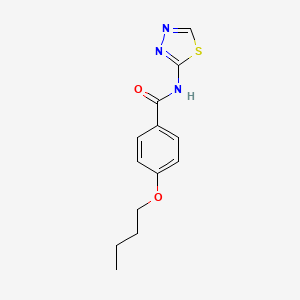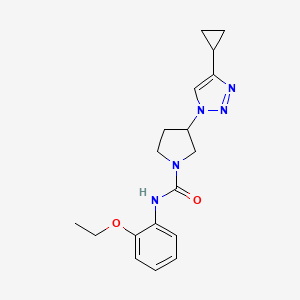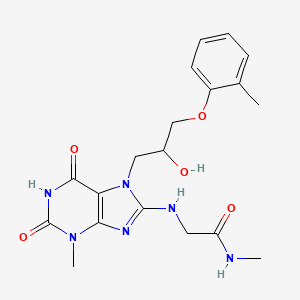
4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide is a chemical compound with a molecular formula of C₁₁H₁₂N₂O₂S . It belongs to the class of 1,3,4-thiadiazole derivatives , which have gained prominence due to their diverse biological activities. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a key component in nucleic acids, making these derivatives interesting for medicinal applications .
Synthesis Analysis
The synthesis of this compound involves starting materials such as N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one . The reaction sequence includes hydrazine derivatives and hydrazonoyl chloride derivatives. The newly synthesized compounds are characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a butoxy group and a 1,3,4-thiadiazole ring attached. The presence of the thiadiazole ring allows disruption of processes related to DNA replication, making it a potential anticancer agent .
Chemical Reactions Analysis
The major fragmentation pathway in most derivatives involves the cleavage of the S-C2 and N–N bonds of the 1,3,4-thiadiazole ring, resulting in specific ions .
Mechanism of Action
Target of Action
Similar 1,3,4-thiadiazole derivatives have been found to exhibit antimicrobial properties , and some have been designed to serve as EGFR/HER-2 dual-target inhibitors . These targets play crucial roles in microbial growth and cancer cell proliferation, respectively.
Mode of Action
For instance, some derivatives have been found to inhibit the kinase activity of EGFR and HER-2 selectively .
Pharmacokinetics
A study on similar 1,3,4-thiadiazole derivatives indicated good oral drug-like behavior , which could suggest favorable bioavailability for 4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide.
Result of Action
Similar 1,3,4-thiadiazole derivatives have shown promising anticancer activity and potent antimicrobial activity , suggesting that this compound might have similar effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide in laboratory experiments is that it is a relatively safe compound to use. It is non-toxic and has a low potential for adverse effects. Additionally, it is relatively easy to synthesize and can be used in a variety of experiments. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood.
Future Directions
There are several potential future directions for research on 4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide. One potential direction is to further study its mechanism of action, in order to better understand how it affects biochemical and physiological processes. Another potential direction is to study its effects on other molecules and processes, such as its effects on proteins, enzymes, and hormones. Additionally, further research could be conducted to identify potential applications for this compound in drug discovery and environmental studies. Finally, further research could be conducted to identify potential uses for this compound in industrial and agricultural applications.
Synthesis Methods
4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide can be synthesized using a variety of methods. The most common method is the reaction of 4-bromobenzamide with 1,3,4-thiadiazole-2-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature for several hours, and the resulting product is purified by recrystallization. Other methods of synthesis include the reaction of 4-bromobenzamide with 1,3,4-thiadiazole-2-thiol in the presence of an acid such as hydrochloric acid, or the reaction of 4-bromobenzamide with 1,3,4-thiadiazole-2-thiol in the presence of a catalyst such as palladium on carbon.
Scientific Research Applications
4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide has been studied for its potential applications in scientific research. It has been used in drug discovery studies to identify new drugs and to study the effects of existing drugs. It has also been used in biochemistry studies to study the effects of enzymes on proteins, and in physiology studies to study the effects of hormones on cells. This compound has also been used to study the effects of toxins on cells and to study the effects of environmental pollutants on organisms.
properties
IUPAC Name |
4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-2-3-8-18-11-6-4-10(5-7-11)12(17)15-13-16-14-9-19-13/h4-7,9H,2-3,8H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJAPJVFFLXDOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[(2R,5S)-5-[(2S)-2-Hydroxybutyl]oxolan-2-YL]propanoic acid](/img/structure/B2782456.png)

![N-[2-[(4-Tert-butylpyridin-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2782460.png)


![2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2782465.png)
![N-(3,5-dimethoxyphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2782466.png)

![Methyl (4aR,7aR)-6-benzyl-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylate](/img/structure/B2782469.png)



![(2-chloro-6-fluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2782476.png)
![([4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride](/img/no-structure.png)